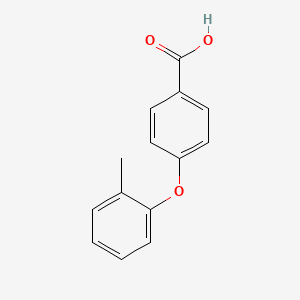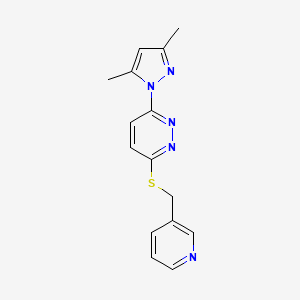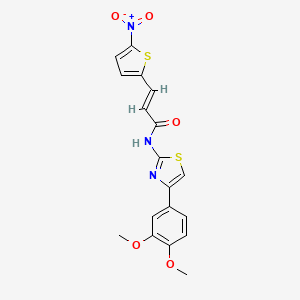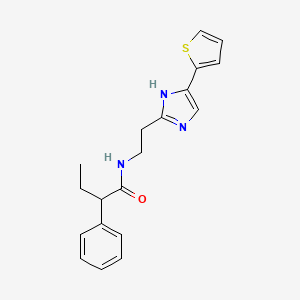![molecular formula C15H18ClFN2O B2747834 2-Chloro-N-[1-(5-fluoro-1-methylindol-3-yl)propan-2-yl]propanamide CAS No. 2411224-48-9](/img/structure/B2747834.png)
2-Chloro-N-[1-(5-fluoro-1-methylindol-3-yl)propan-2-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-[1-(5-fluoro-1-methylindol-3-yl)propan-2-yl]propanamide is a chemical compound that has gained attention in the scientific community due to its potential use in research applications. This compound is a synthetic derivative of indole, which is a naturally occurring organic compound found in plants and animals. The synthesis method of this compound involves the use of various chemicals and techniques, which will be discussed in detail.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-[1-(5-fluoro-1-methylindol-3-yl)propan-2-yl]propanamide is not fully understood. However, it has been suggested that this compound may act as an agonist or antagonist of certain receptors in the brain, such as the serotonin receptor. This may lead to changes in neurotransmitter activity, which can affect various physiological processes.
Biochemical and Physiological Effects:
Studies have shown that 2-Chloro-N-[1-(5-fluoro-1-methylindol-3-yl)propan-2-yl]propanamide can affect various biochemical and physiological processes in the body. It has been shown to have anxiolytic and antidepressant effects in animal models, which suggests its potential use in the treatment of anxiety and depression. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Chloro-N-[1-(5-fluoro-1-methylindol-3-yl)propan-2-yl]propanamide in lab experiments is its high potency and selectivity for certain receptors. This allows researchers to study the effects of specific neurotransmitters and receptors on various physiological processes. However, one of the limitations of using this compound is its potential toxicity and side effects, which can affect the reliability of the results obtained.
Orientations Futures
There are several future directions for research involving 2-Chloro-N-[1-(5-fluoro-1-methylindol-3-yl)propan-2-yl]propanamide. One direction is to further investigate its mechanism of action and how it affects various physiological processes. Another direction is to study its potential use in the treatment of various disorders, such as anxiety, depression, and cancer. Additionally, researchers can explore the use of this compound in combination with other drugs to enhance its therapeutic effects.
Conclusion:
In conclusion, 2-Chloro-N-[1-(5-fluoro-1-methylindol-3-yl)propan-2-yl]propanamide is a chemical compound that has potential use in various research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand the potential of this compound in the field of pharmacology and medicine.
Méthodes De Synthèse
The synthesis of 2-Chloro-N-[1-(5-fluoro-1-methylindol-3-yl)propan-2-yl]propanamide involves the reaction of 5-fluoro-1-methylindole with 2-chloro-N-isopropylpropanamide in the presence of a catalyst such as palladium on carbon. The reaction is carried out under specific conditions of temperature and pressure to obtain the desired product. This synthesis method has been optimized to obtain a high yield of the compound with minimal impurities.
Applications De Recherche Scientifique
2-Chloro-N-[1-(5-fluoro-1-methylindol-3-yl)propan-2-yl]propanamide has been used in various research applications due to its potential as a pharmacological tool. It has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Propriétés
IUPAC Name |
2-chloro-N-[1-(5-fluoro-1-methylindol-3-yl)propan-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClFN2O/c1-9(18-15(20)10(2)16)6-11-8-19(3)14-5-4-12(17)7-13(11)14/h4-5,7-10H,6H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKXUTZMWQFORY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CN(C2=C1C=C(C=C2)F)C)NC(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[1-(5-fluoro-1-methylindol-3-yl)propan-2-yl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(Benzenesulfonyl)piperidin-1-yl]-6-ethylpyrimidine](/img/structure/B2747752.png)
![[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-thiophen-3-ylmethanone](/img/structure/B2747753.png)
![2-Hydroxy-N-[(E)-3-oxobutan-2-ylideneamino]acetamide](/img/structure/B2747755.png)

![N-[5-[[2-chloro-5-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]-2-pyrimidin-2-ylsulfanylacetamide](/img/structure/B2747758.png)



![(E)-N-(5,5-dioxido-3-(4-(trifluoromethoxy)phenyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2747767.png)

![2-(4-Methoxyphenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B2747771.png)
![5-[(4-Bromophenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B2747772.png)
